molecular formula C18H11ClF4N2O2 B2963996 3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1024259-34-4

3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2963996
CAS No.: 1024259-34-4
M. Wt: 398.74
InChI Key: SGNUYXUJDIPHAB-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety linked to a 2-fluoro-5-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances metabolic stability, while the fluorine atom may improve bioavailability through enhanced lipophilicity and membrane permeability .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF4N2O2/c1-9-15(16(25-27-9)11-4-2-3-5-12(11)19)17(26)24-14-8-10(18(21,22)23)6-7-13(14)20/h2-8H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNUYXUJDIPHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic molecule notable for its oxazole ring structure and diverse functional groups. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18_{18}H11_{11}ClF4_{4}N2_{2}O2_{2}
  • Molecular Weight : 398.74 g/mol
  • Structure : The compound features a chlorinated phenyl group and a trifluoromethyl-substituted phenyl group, which are significant for its biological interactions.

Anticancer Properties

Research indicates that compounds with oxazole structures often exhibit anticancer properties. The biological activity of 3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide has been explored in various studies:

  • Mechanism of Action : The oxazole ring is known to interact with various biological targets, potentially inducing apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines, although specific IC50_{50} values are yet to be established.
  • Case Studies : In vitro studies have demonstrated that similar oxazole derivatives can exhibit significant cytotoxicity against multiple cancer cell lines, including breast (MCF-7), lung (A549), and leukemia cells. For instance, derivatives of oxazole have shown IC50_{50} values ranging from 0.12 to 2.78 µM against various cancer types .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. While specific data on 3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is limited, related compounds have exhibited strong bactericidal effects against Staphylococcus spp., indicating a promising avenue for further exploration .

Cytotoxicity Studies

In cytotoxicity assessments, compounds with similar structures have been tested against normal and cancerous cell lines. For example, one study highlighted that certain oxadiazole derivatives showed increased viability in normal cells while effectively reducing viability in cancer cells .

CompoundCell LineIC50_{50} (µM)Effect
3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamideMCF-7TBDTBD
Oxazole Derivative AA5490.65Cytotoxic
Oxazole Derivative BHeLa2.41Cytotoxic

Future Directions

Given the promising preliminary data on similar compounds, future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety of 3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide in live models.
  • Mechanistic Studies : Detailed investigations into the mechanisms by which this compound induces apoptosis or inhibits proliferation in cancer cells.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity and reduce toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a family of 1,2-oxazole-4-carboxamides with varying substituents. Key structural analogs include:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound R1: 2-chlorophenyl; R2: 5-methyl; R3: 2-fluoro-5-(trifluoromethyl)phenyl C₁₈H₁₂ClF₄N₂O₂ 396.75 Trifluoromethyl enhances lipophilicity; fluorine improves bioavailability.
R3: 2-(4-sulfamoylphenyl)ethyl C₂₀H₁₉ClN₃O₄S 432.90 Sulfamoyl group increases polarity and potential solubility.
R3: 5-chloro-2-methylphenyl C₁₈H₁₅Cl₂N₂O₂ 365.23 Dual chloro groups may enhance halogen bonding but reduce solubility.
R3: 2,4-difluorophenyl (hemihydrate) C₁₂H₁₁F₂N₂O₂·½H₂O 262.23 (anhydrous) Fluorine atoms optimize crystal packing; hemihydrate stabilizes solid form.
R3: prop-2-en-1-yl C₁₄H₁₃ClN₂O₂ 276.72 Allyl group introduces potential reactivity (e.g., Michael addition).
R3: 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl C₁₉H₁₂Cl₂N₄O₂S 443.29 Thiadiazole ring offers distinct electronic properties for binding interactions.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to sulfamoyl () or allyl () derivatives, favoring blood-brain barrier penetration .
  • Thermal Stability: Crystal structures from (hemihydrate) and (monohydrate) suggest hydration stabilizes the lattice, increasing melting points (e.g., : 165–167°C) compared to non-hydrated analogs .

Research Findings

Crystallographic Studies

  • : The hemihydrate form exhibits intermolecular hydrogen bonding between the carboxamide NH and water, stabilizing the crystal lattice (R factor = 0.050) .
  • : The monohydrate analog shows similar packing but with stronger Cl···Cl interactions (3.45 Å), influencing dissolution rates .

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